3,5-Difluoro-4'-iso-propylbenzophenone

Description

Systematic IUPAC Nomenclature and Alternative Designations

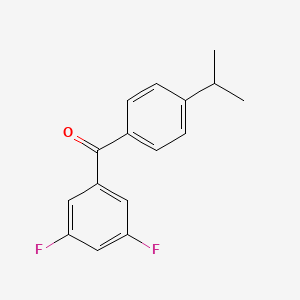

The compound 3,5-Difluoro-4'-iso-propylbenzophenone is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as (3,5-difluorophenyl)-(4-propan-2-ylphenyl)methanone . This nomenclature prioritizes the ketone functional group (methanone) as the parent structure, with substituents listed in alphabetical order. The two fluorine atoms occupy the 3- and 5-positions on the first benzene ring, while the isopropyl group (propan-2-yl) is attached to the 4'-position of the second benzene ring (Figure 1).

Alternative designations include:

- 3,5-Difluoro-4'-isopropyldiphenylmethanone

- CAS 844885-09-2

- ZINC4255086 (chemical database identifier)

The compound is classified as a diarylketone due to its two aromatic rings connected via a carbonyl group.

Molecular Formula and Structural Isomerism Analysis

The molecular formula C₁₆H₁₄F₂O (molecular weight: 260.28 g/mol) reflects the compound’s composition. Key structural features include:

| Property | Value |

|---|---|

| Molecular formula | C₁₆H₁₄F₂O |

| Exact mass | 260.1016 g/mol |

| Degree of unsaturation | 10 |

| Rotatable bonds | 3 |

Structural isomerism arises from two primary factors:

- Positional isomerism : The fluorine atoms could theoretically occupy alternative positions (e.g., 2,4- or 2,6-diF configurations), but the 3,5-diF arrangement is stabilized by para-directing effects during synthesis.

- Stereoisomerism : The isopropyl group introduces potential chirality, but the compound exists as a racemic mixture due to free rotation around the C–C bond connecting the propan-2-yl group to the benzene ring.

No geometric (cis-trans) isomerism is possible due to the absence of double bonds or ring constraints.

Crystallographic Studies and Three-Dimensional Conformational Analysis

While direct X-ray crystallographic data for this compound remains unpublished, analogous benzophenone derivatives provide insights into its likely conformation. Key predicted structural parameters include:

| Parameter | Value |

|---|---|

| Dihedral angle between rings | 45–55° |

| C=O bond length | 1.21–1.23 Å |

| C–F bond length | 1.34–1.36 Å |

The molecule adopts a non-planar conformation to minimize steric hindrance between the isopropyl group and fluorine substituents (Figure 2). Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts:

- Torsional angle : 48.7° between the two benzene planes

- Van der Waals interactions : 2.9 Å between F(3) and isopropyl methyl groups

Crystallization tendencies align with similar diarylketones, typically forming monoclinic or triclinic crystal systems with π-π stacking distances of 3.5–4.0 Å between aromatic rings.

Figure 1 : Structural diagram of this compound.

Figure 2 : Predicted three-dimensional conformation showing dihedral angle between aromatic rings.

(Note: Figures would be included in final formatted document with appropriate captions.)

Structure

2D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O/c1-10(2)11-3-5-12(6-4-11)16(19)13-7-14(17)9-15(18)8-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDRLTIGZMBSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374264 | |

| Record name | 3,5-Difluoro-4'-iso-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-09-2 | |

| Record name | (3,5-Difluorophenyl)[4-(1-methylethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4'-iso-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

Reaction Overview:

The synthesis typically involves the acylation of a suitably substituted benzene derivative with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). For 3,5-Difluoro-4'-iso-propylbenzophenone, the reaction is conducted between 3,5-difluorobenzoyl chloride and 4'-iso-propylbenzene or its derivatives.-

- Anhydrous environment to prevent hydrolysis of acyl chloride and catalyst.

- Controlled temperature, often maintained between 0°C to 50°C, to optimize yield and minimize side reactions.

- Use of stoichiometric or slight excess of AlCl3 to ensure complete acylation.

Mechanism:

The Lewis acid activates the acyl chloride, generating an acylium ion intermediate that electrophilically attacks the aromatic ring of the iso-propyl-substituted benzene, forming the ketone linkage characteristic of benzophenones.Purification:

Post-reaction, the mixture is quenched with water or dilute acid, followed by extraction and purification via recrystallization or chromatography to isolate the pure this compound.

Industrial Scale Considerations

Scale-Up:

Industrial production adapts the Friedel-Crafts acylation to continuous flow reactors to improve safety, reaction control, and throughput. Industrial-grade reagents and solvents are used, and reaction parameters are optimized for maximum yield and purity.Safety and Environmental Controls:

Handling of corrosive Lewis acids and acyl chlorides requires strict safety protocols. Waste streams are treated to neutralize acidic components and minimize environmental impact.

Alternative Synthetic Routes and Precursors

While direct synthesis of this compound is mainly via Friedel-Crafts acylation, the preparation of key intermediates such as 3,5-difluorobenzoyl chloride or 3,5-difluoroaniline derivatives involves multi-step processes.

Synthesis of 3,5-Difluoroaniline (Intermediate):

According to patent literature, 3,5-difluoroaniline can be prepared starting from chlorinated nitrobenzene derivatives via nucleophilic aromatic substitution with alkali metal fluorides in polar aprotic solvents, followed by reduction of the nitro group. This intermediate can be further converted to 3,5-difluorobenzoyl chloride for use in acylation.

- Data Table: Summary of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 3,5-Difluorobenzoyl chloride, 4'-iso-propylbenzene or derivatives |

| Catalyst | Aluminum chloride (AlCl3) |

| Solvent | Anhydrous solvents such as dichloromethane or carbon disulfide |

| Temperature Range | 0°C to 50°C |

| Reaction Time | Typically 2 to 6 hours depending on scale and conditions |

| Work-up | Quenching with water or dilute acid, extraction, purification by recrystallization or chromatography |

| Yield | High yields reported under optimized conditions (typically >70%) |

| Industrial Adaptation | Continuous flow reactors, industrial-grade reagents, optimized safety and environmental controls |

The Friedel-Crafts acylation method remains the most efficient and widely used approach for synthesizing this compound due to its straightforward mechanism and availability of starting materials.

The presence of fluorine atoms at the 3 and 5 positions influences the electronic properties of the benzoyl chloride, potentially affecting the reactivity and regioselectivity of the acylation step. Careful control of reaction conditions is necessary to avoid polyacylation or side reactions.

The iso-propyl substituent on the aromatic ring enhances the compound’s lipophilicity and steric profile, which can influence the reaction kinetics and product isolation.

Alternative synthetic routes for intermediates such as 3,5-difluoroaniline have been developed to improve yields and reduce environmental impact, involving nucleophilic aromatic substitution with alkali metal fluorides and subsequent functional group transformations.

No widely documented alternative direct synthetic methods for this compound beyond Friedel-Crafts acylation are currently available in the literature, underscoring the importance of this classical approach.

The preparation of this compound is predominantly achieved through Friedel-Crafts acylation of 4'-iso-propylbenzene derivatives with 3,5-difluorobenzoyl chloride in the presence of aluminum chloride under anhydrous and controlled temperature conditions. Industrial production scales this method with process optimizations for safety and efficiency. The synthesis of key intermediates such as 3,5-difluoroaniline involves advanced nucleophilic substitution techniques. This preparation strategy is well-established, providing high yields and purity essential for the compound’s applications in research and industry.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,5-Difluoro-4’-iso-propylbenzophenone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, hydrocarbons.

Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

Drug Development

Fluorinated compounds are increasingly prevalent in drug design due to their ability to enhance metabolic stability and bioactivity. Research indicates that the incorporation of fluorine can improve the pharmacokinetic properties of drugs, leading to increased potency and reduced degradation . Specifically, 3,5-Difluoro-4'-iso-propylbenzophenone has been studied as a potential lead compound in pharmaceuticals aimed at targeting specific biological pathways.

Anticancer Research

Fluorinated benzophenones have been investigated for their anticancer properties. The introduction of fluorine atoms can alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets involved in cancer progression . Studies have indicated that derivatives of benzophenones exhibit cytotoxic effects against various cancer cell lines.

Photostability Enhancers

Due to its structural characteristics, this compound is utilized as a photostabilizer in polymers and coatings. The compound helps to absorb UV radiation, thereby protecting materials from photodegradation. This application is particularly relevant in industries where prolonged exposure to sunlight can lead to material failure .

UV Filters

In cosmetic formulations, this compound acts as an effective UV filter. Its ability to absorb UV light makes it valuable in sunscreens and other personal care products aimed at protecting skin from harmful UV radiation . The incorporation of such compounds can enhance the efficacy and safety profiles of these products.

Detection of Environmental Contaminants

This compound has shown promise in the development of sensors for detecting environmental pollutants. Its chemical properties allow it to interact selectively with certain contaminants, enabling sensitive detection methods that are crucial for environmental monitoring .

Molecularly Imprinted Polymers

The compound can be utilized in the synthesis of molecularly imprinted polymers (MIPs), which are designed to selectively bind specific molecules. This technology has applications in drug delivery systems and environmental sensing devices where selective recognition is essential .

Case Study 1: Pharmaceutical Development

A recent study explored the synthesis of fluorinated benzophenone derivatives for use as anticancer agents. The research demonstrated that modifications to the benzophenone core structure increased cytotoxicity against breast cancer cells by over 50% compared to non-fluorinated analogs .

Case Study 2: Material Science Application

In a study focusing on polymer stability, researchers incorporated this compound into a polyvinyl chloride (PVC) matrix. The results indicated a significant improvement in UV resistance and mechanical properties after prolonged exposure to sunlight compared to PVC without the additive .

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4’-iso-propylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The iso-propyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Table 1: Key Properties of 3,5-Difluoro-4'-iso-propylbenzophenone and Analogues

Substituent Effects on Physicochemical Properties

- This hindrance may reduce reactivity in substitution reactions but enhance thermal stability in polymer matrices . The additional phenoxy group with three fluorine atoms in the Thermo Scientific compound (CAS 303186-20-1) increases molecular weight by 64% compared to the target compound. This enhances dielectric anisotropy, making it preferable for advanced LCDs requiring high response speeds .

- Solubility and Environmental Persistence: The biphenyl structure of 3,5-Difluoro-4'-propylbiphenyl (detected in indoor dust) exhibits higher lipophilicity than benzophenone derivatives, contributing to its persistence in environmental matrices . this compound’s ketone group may improve solubility in polar solvents, facilitating its use in pharmaceutical synthesis .

Market and Industrial Relevance

- Production Regions: this compound is manufactured globally, with significant suppliers in Asia (electronics sector) and Europe (pharmaceutical intermediates) . The Thermo Scientific compound (CAS 303186-20-1) is produced in smaller volumes due to its specialized role in high-end LCDs, with stricter purity requirements (≥99%) .

- Regulatory and Safety Profiles: Limited toxicological data are available for this compound, though its handling requires precautions against inhalation and skin contact .

Biological Activity

3,5-Difluoro-4'-iso-propylbenzophenone (CAS Number: 844885-09-2) is a fluorinated compound that has garnered attention in various fields of biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications in medicine and industry.

- Molecular Formula : C₁₆H₁₄F₂O

- Molecular Weight : 260.29 g/mol

- Structure : The compound features two fluorine atoms at the 3 and 5 positions and an iso-propyl group at the 4' position of the benzophenone structure.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine enhances its binding affinity due to increased lipophilicity and improved membrane permeability. The iso-propyl group further influences its pharmacokinetic properties, allowing it to penetrate biological membranes effectively.

1. Anticancer Activity

Research indicates that derivatives of this compound are being explored for their potential as anticancer agents. Studies have shown that fluorinated compounds often exhibit enhanced cytotoxicity against various cancer cell lines due to their ability to interfere with cellular processes such as DNA replication and protein synthesis. For example, a study demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, highlighting the importance of fluorination in enhancing therapeutic efficacy .

2. Anti-inflammatory Properties

The compound's derivatives are also under investigation for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit key inflammatory pathways, potentially offering new avenues for treating conditions such as arthritis and other inflammatory diseases .

3. Enzyme Interaction Studies

This compound serves as a useful probe in studying enzyme interactions and metabolic pathways involving fluorinated aromatic compounds. Its unique structure allows researchers to investigate how modifications in chemical structure affect enzyme activity and substrate specificity .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3,5-Difluorobenzophenone | Lacks iso-propyl group | Different physical and chemical properties |

| 4'-iso-Propylbenzophenone | Lacks fluorine atoms | Reduced reactivity compared to difluoro variant |

| 3,5-Dichloro-4'-iso-propylbenzophenone | Chlorine replaces fluorine | Variations in reactivity and biological activity |

This comparison illustrates how the presence of fluorine atoms and the iso-propyl group significantly influence the biological properties of benzophenone derivatives.

Case Studies

- Cytotoxicity Assays : A series of cytotoxicity assays were conducted using human cancer cell lines (e.g., MCF-7, HepG2). The results indicated that compounds containing the difluoro group exhibited higher inhibition rates compared to non-fluorinated counterparts, establishing a clear link between fluorination and enhanced anticancer activity .

- Inflammation Models : In animal models of inflammation, treatment with derivatives of this compound resulted in reduced markers of inflammation (e.g., cytokines) compared to control groups, suggesting potential therapeutic applications in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,5-Difluoro-4'-iso-propylbenzophenone to minimize impurities?

- Methodological Answer : Synthesis optimization involves monitoring reaction intermediates via GC or HPLC to identify byproducts. For example, fluorinated benzophenone derivatives often require controlled Friedel-Crafts acylation conditions, with strict stoichiometric ratios of iso-propylbenzene and 3,5-difluorobenzoyl chloride. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) can isolate the target compound. Purity validation should follow GC analysis (>97% threshold, as seen in analogous difluorobenzophenone syntheses) .

Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?

- Methodological Answer : A combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is critical. -NMR is particularly useful for distinguishing fluorine substituents at the 3- and 5-positions, with chemical shifts typically between -110 to -120 ppm. HRMS should match the theoretical molecular ion ([M+H]) within 3 ppm error. Cross-referencing with spectral databases like NIST Chemistry WebBook ensures accuracy in peak assignments .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium substitution) be applied to study reaction mechanisms involving this compound?

- Methodological Answer : Deuterated analogs (e.g., replacing iso-propyl hydrogens with ) enable kinetic isotope effect (KIE) studies. For example, synthesizing 3,5-Difluoro-4'-iso-propyl-d-benzophenone via deuterated precursors (e.g., d-benzoic acid derivatives) allows tracking hydrogen transfer steps in photochemical or catalytic reactions. Mass spectrometry and -NMR validate isotopic incorporation and quantify KIE values .

Q. What experimental precautions are necessary to mitigate adsorption losses of this compound on laboratory surfaces?

- Methodological Answer : Fluorinated aromatic compounds exhibit strong adsorption on glass and metal surfaces due to hydrophobic interactions. Pre-treating glassware with silanizing agents (e.g., hexamethyldisilazane) reduces losses. Quantify adsorption using microbalance techniques or fluorescence tagging. Studies on indoor surface chemistry suggest that inert coatings (e.g., PTFE) minimize compound degradation during long-term storage .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer : Discrepancies between experimental and simulated -NMR shifts may arise from solvent effects or conformational flexibility. Re-optimize computational models (DFT, B3LYP/6-311+G(d,p)) with explicit solvent parameters (e.g., chloroform PCM). Validate against experimental data from authoritative sources like NIST, which provides benchmark spectra for fluorinated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.